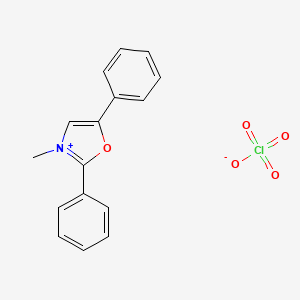
3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate is a heterocyclic aromatic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate can be achieved through several methods. One common approach involves the reaction of α-bromoketones with benzylamines under visible-light photocatalysis at room temperature . Another method includes the reaction of α-haloketones and formamide .
Industrial Production Methods
the general principles of oxazole synthesis, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolones.
Reduction: Reduction reactions can lead to the formation of oxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution often requires electron-donating groups, while nucleophilic substitution involves leaving groups at C2.
Major Products
Oxidation: Oxazolones
Reduction: Oxazolines
Substitution: Various substituted oxazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diphenyl-1,3-oxazole: Similar structure but lacks the methyl group at the C3 position.
3-Methyl-2-phenyl-1,3-oxazole: Similar structure but lacks one phenyl group.
2,5-Diphenyl-1,3-oxazol-4-yl: Similar structure but with different substitution patterns.
Uniqueness
3-Methyl-2,5-diphenyl-1,3-oxazol-3-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60413-39-0 |
|---|---|
Fórmula molecular |
C16H14ClNO5 |
Peso molecular |
335.74 g/mol |
Nombre IUPAC |
3-methyl-2,5-diphenyl-1,3-oxazol-3-ium;perchlorate |
InChI |
InChI=1S/C16H14NO.ClHO4/c1-17-12-15(13-8-4-2-5-9-13)18-16(17)14-10-6-3-7-11-14;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
FOWWBJSWKGIIFG-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















